[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl][4-(3-methoxyphenyl)piperazin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(2-CHLOROPHENYL)-4-METHYL-1,3-THIAZOLE-5-CARBONYL]-4-(3-METHOXYPHENYL)PIPERAZINE is a complex organic compound that features a thiazole ring, a piperazine ring, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2-CHLOROPHENYL)-4-METHYL-1,3-THIAZOLE-5-CARBONYL]-4-(3-METHOXYPHENYL)PIPERAZINE typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the chlorophenyl and methyl groups. The final step involves the coupling of the thiazole derivative with the piperazine ring, which is substituted with a methoxyphenyl group. Common reagents used in these reactions include thionyl chloride, piperazine, and various catalysts to facilitate the coupling reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-[2-(2-CHLOROPHENYL)-4-METHYL-1,3-THIAZOLE-5-CARBONYL]-4-(3-METHOXYPHENYL)PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one substituent is replaced by another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups at specific positions on the molecule .
Scientific Research Applications
1-[2-(2-CHLOROPHENYL)-4-METHYL-1,3-THIAZOLE-5-CARBONYL]-4-(3-METHOXYPHENYL)PIPERAZINE has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-[2-(2-CHLOROPHENYL)-4-METHYL-1,3-THIAZOLE-5-CARBONYL]-4-(3-METHOXYPHENYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- **1-[2-(2-CHLOROPHENYL)-4-METHYL-1,3-THIAZOLE-5-CARBONYL]-4-(3-METHOXYPHENYL)PIPERAZINE shares structural similarities with other thiazole and piperazine derivatives, such as:
- 1-[2-(2-CHLOROPHENYL)-4-METHYL-1,3-THIAZOLE-5-CARBONYL]-4-(3-HYDROXYPHENYL)PIPERAZINE
- 1-[2-(2-CHLOROPHENYL)-4-METHYL-1,3-THIAZOLE-5-CARBONYL]-4-(3-FLUOROPHENYL)PIPERAZINE .
Uniqueness: The uniqueness of 1-[2-(2-CHLOROPHENYL)-4-METHYL-1,3-THIAZOLE-5-CARBONYL]-4-(3-METHOXYPHENYL)PIPERAZINE lies in its specific substituents and the resulting biological activities. The combination of the chlorophenyl, methyl, and methoxyphenyl groups imparts unique properties to the compound, making it a valuable candidate for various applications in research and industry .
Properties
Molecular Formula |
C22H22ClN3O2S |
---|---|
Molecular Weight |
427.9 g/mol |
IUPAC Name |
[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-[4-(3-methoxyphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C22H22ClN3O2S/c1-15-20(29-21(24-15)18-8-3-4-9-19(18)23)22(27)26-12-10-25(11-13-26)16-6-5-7-17(14-16)28-2/h3-9,14H,10-13H2,1-2H3 |
InChI Key |
YFERPXZSWMHEDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2Cl)C(=O)N3CCN(CC3)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.